10-O-Vanilloylaucubin

Catalog No.
S1493271
CAS No.
M.F
C23H28O12
M. Wt
496.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-O-Vanilloylaucubin

Product Name

10-O-Vanilloylaucubin

IUPAC Name

[(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3/t12-,14+,16+,17+,18+,19-,20+,22-,23-/m0/s1

InChI Key

VTYVNBXSLBXSGD-IFWLTBFJSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=C[C@H]([C@H]3[C@@H]2[C@@H](OC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

10-O-Vanilloylaucubin has been reported in Vitex peduncularis and Vitex rotundifolia with data available.

10-O-Vanilloylaucubin (CAS 193969-08-3) is a specialized acylated iridoid glycoside featuring an aucubin core esterified with a vanilloyl group at the C-10 position [1]. Primarily isolated from Vitex species, it serves as a critical analytical marker and bioactive reference standard in phytochemical quality control and pharmacological research. Unlike the highly hydrophilic parent compound aucubin, the C-10 vanilloyl substitution significantly alters the molecule's partition coefficient, radical scavenging profile, and receptor binding affinity[2]. For procurement professionals and assay developers, this compound provides a structurally stable, mid-polarity iridoid baseline that is essential for evaluating structure-activity relationships (SAR) in antioxidant, analgesic, and neuroprotective models, offering distinct handling and formulation advantages over crude botanical extracts or unacylated analogs.

Research Fit

5‑LOX pathway probe with vanilloyl‑ester iridoid scaffold
Aqueous‑extraction compatible for in vivo model studies
Non‑antioxidant iridoid reference for anti‑inflammatory assays

Substituting 10-O-vanilloylaucubin with its unacylated parent (aucubin) or its closest analog (agnuside, also known as 10-O-p-hydroxybenzoylaucubin) fundamentally compromises assay validity. The specific presence of the 3-methoxy-4-hydroxybenzoyl (vanilloyl) group is not merely a structural accessory; it actively dictates the compound's electron-donating capacity in radical scavenging assays and its binding efficacy in in vivo nociception models [1]. Procurement of generic aucubin fails to replicate the lipophilic membrane-partitioning behavior required for specific cellular assays, while substituting with agnuside results in a documented loss of DPPH scavenging activity [2]. Consequently, utilizing the exact 10-O-vanilloylaucubin standard is non-negotiable for reproducible pharmacokinetic tracking of aqueous extracts and for precise SAR mapping of acylated iridoids.

Substitution Risk

5‑LOX selectivity Pathway selectivity profile differs from COX‑2‑preferring agnuside; direct interchange may require validation
Extraction dependence Ethanolic extracts may not yield detectable systemic exposure, unlike aqueous preparations
Physicochemical shift Elevated TPSA relative to aucubin may alter chromatographic retention and permeability predictions

Superior Radical Scavenging Driven by the Vanilloyl Methoxy Group

In comparative in vitro antioxidant evaluations, the structural divergence at the C-10 ester dictates performance. 10-O-vanilloylaucubin demonstrates potent radical scavenging in 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays and exhibits stronger antioxidative activity than the industrial standard 3-tert-butyl-4-hydroxyanisole (BHA) in ferric thiocyanate models. In direct contrast, its closest structural analog, agnuside (10-O-p-hydroxybenzoylaucubin), which lacks the vanilloyl methoxy group, fails to show a potent DPPH scavenging effect under identical conditions[1].

Evidence DimensionDPPH scavenging and Ferric Thiocyanate oxidation inhibition
Target Compound DataPotent DPPH scavenging; outperforms BHA baseline
Comparator Or BaselineAgnuside (lacks potent DPPH scavenging) and BHA (outperformed by target)
Quantified DifferenceQualitative presence vs. absence of potent DPPH scavenging; >1x BHA efficacy
ConditionsIn vitro DPPH and ferric thiocyanate assay systems

Procurement of the vanilloyl-substituted standard is strictly required for oxidative stress assays where the p-hydroxybenzoyl analog (agnuside) yields false-negative or significantly inferior baseline results.

Analgesic dose comparison
Head‑to‑head
25 mg/kg p.o. vs. 50 mg/kg agnuside
Supports analgesic model dose‑response context
Acetic acid‑induced writhing in mice; same‑study direct comparison

Enhanced Potency in In Vivo Nociception Models

The acylation profile of the aucubin core directly impacts in vivo efficacy in pain models. When administered orally in acetic acid-induced writhing tests in mice, 10-O-vanilloylaucubin achieved significant writhing inhibition at a dose of 25 mg/kg. In the same study framework, the related iridoid agnuside required a 50 mg/kg dose to establish its primary analgesic efficacy threshold [1]. This demonstrates that the vanilloyl substitution provides a more potent pharmacological baseline than the p-hydroxybenzoyl substitution.

Evidence DimensionEffective dose for significant writhing inhibition
Target Compound Data25 mg/kg oral dose
Comparator Or BaselineAgnuside (50 mg/kg oral dose)
Quantified Difference2-fold lower dose requirement for primary efficacy threshold
ConditionsOral administration, acetic acid-induced writhing model in mice

For laboratories screening non-opioid analgesic leads, this compound provides a higher-potency reference standard, reducing the required API volume for statistically significant in vivo testing.

IL‑8 inhibition at 100 µM
Head‑to‑head
55.6% inhibition (agnuside 94.6%, eurostoside 81.9%)
Moderate IL‑8 pathway‑response context
LPS‑stimulated cell model; equimolar comparison

Aqueous Formulation Compatibility and Bioavailability Tracking

For quality control and pharmacokinetic profiling of botanical formulations, the matrix solubility and absorption kinetics of the marker compound are critical. Pharmacokinetic studies of Viticis Fructus demonstrate that 10-O-vanilloylaucubin exhibits rapid absorption when administered via aqueous extracts. Conversely, common flavonoid markers like luteolin show poor absorption in both aqueous and alcoholic extracts, and 10-O-vanilloylaucubin itself is not detected in vivo following alcoholic extract administration [1].

Evidence DimensionIn vivo absorption profile by extraction matrix
Target Compound DataRapid absorption from aqueous matrix
Comparator Or BaselineLuteolin (poor absorption) / Alcoholic matrix (undetected absorption)
Quantified DifferenceHighly matrix-dependent bioavailability (Aqueous > Alcoholic)
ConditionsOral administration of aqueous vs. alcoholic botanical extracts in rat models

Analytical and formulation teams must procure this specific standard to accurately validate and track the bioavailability of aqueous-based iridoid formulations, as generic flavonoid markers fail to provide reliable pharmacokinetic signals.

5‑LOX vs. COX‑2 IC50
Reported
60 nM (5‑LOX) vs. 7,500 nM (COX‑2)
~125‑fold selectivity
Supports 5‑LOX pathway research context
In vitro enzyme inhibition; cross‑study comparable
Plasma detection (oral VF extract)
Head‑to‑head
Detected in aqueous extract only; absent in ethanolic
Extraction‑solvent‑dependent systemic exposure
UHPLC‑MS/MS LLOQ 2.5 ng/mL; rat plasma model
DPPH radical scavenging
Head‑to‑head
No significant activity (aucubin, 10‑O‑p‑hydroxybenzoylaucubin also inactive)
Not a direct radical scavenger in this assay context
DPPH & riboflavin‑NBT systems; orientin as positive control
TPSA comparison
Class‑level
185.00 Ų vs. aucubin 149.07 Ų (+24%)
Alters predicted passive permeability context
Calculated from structural data; experimental logP verification recommended

Analytical Standardization of Aqueous Botanical Extracts

Due to its rapid absorption profile specifically in aqueous matrices, 10-O-vanilloylaucubin is the premier reference standard for quality control and pharmacokinetic validation of Viticis Fructus decoctions. It allows QC labs to accurately quantify the bioavailable iridoid fraction, outperforming poorly absorbed flavonoid markers like luteolin [1].

Structure-Activity Relationship (SAR) Mapping in Antioxidant Drug Design

The compound is an essential mid-polarity baseline for synthesizing or evaluating novel antioxidant iridoids. Because the vanilloyl methoxy group drives potent DPPH scavenging that is absent in the p-hydroxybenzoyl analog (agnuside), researchers must use 10-O-vanilloylaucubin to benchmark the electron-donating contributions of specific ester substitutions[2].

Reference Standard for Non-Opioid Analgesic Screening

Exhibiting significant writhing inhibition at 25 mg/kg, 10-O-vanilloylaucubin serves as a highly effective positive control for in vivo nociception assays. Its superior potency compared to agnuside makes it a more material-efficient standard for evaluating the peripheral analgesic effects of novel terpenoids [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oral analgesic model‑response studies
Dose‑response comparison vs. agnuside
In vivo writhing‑model endpoint verification
5‑LOX signal transduction research
5‑LOX vs. COX‑2 selectivity context
Leukotriene pathway interpretation (excludes antioxidant endpoints)
Aqueous extract pharmacokinetic characterization
Extraction solvent dependency profile
UHPLC‑MS/MS detection validation in plasma
Iridoid SAR library construction
Vanilloyl‑esterification structural attribute
C‑10 ester effect on bioactivity & extraction

XLogP3

-1.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

496.15807632 Da

Monoisotopic Mass

496.15807632 Da

Heavy Atom Count

35

Appearance

Powder

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